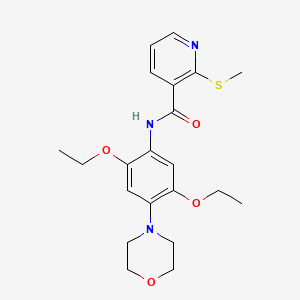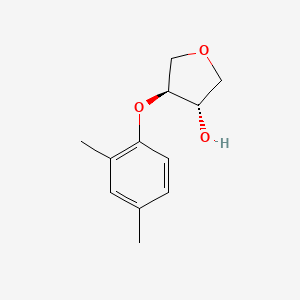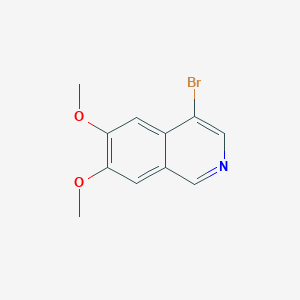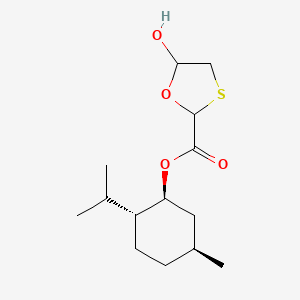
N-(2,5-Diethoxy-4-morpholinophenyl)-2-(methylthio)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-Diethoxy-4-morpholinophenyl)-2-(methylthio)nicotinamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Diethoxy-4-morpholinophenyl)-2-(methylthio)nicotinamide typically involves multi-step organic synthesis techniques. The process begins with the preparation of the nicotinamide core, followed by the introduction of the 2,5-diethoxy-4-morpholinophenyl group through a series of substitution reactions. The methylthio group is then added using thiolation reactions. Each step requires specific reaction conditions, such as controlled temperatures, pH levels, and the use of catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Industrial production may also involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,5-Diethoxy-4-morpholinophenyl)-2-(methylthio)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
N-(2,5-Diethoxy-4-morpholinophenyl)-2-(methylthio)nicotinamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism by which N-(2,5-Diethoxy-4-morpholinophenyl)-2-(methylthio)nicotinamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other nicotinamide derivatives with various substituents on the aromatic rings. Examples include:
- N-(2,5-Dimethoxy-4-morpholinophenyl)-2-(methylthio)nicotinamide
- N-(2,5-Diethoxy-4-piperidinophenyl)-2-(methylthio)nicotinamide
Uniqueness
N-(2,5-Diethoxy-4-morpholinophenyl)-2-(methylthio)nicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity
Propiedades
Fórmula molecular |
C21H27N3O4S |
|---|---|
Peso molecular |
417.5 g/mol |
Nombre IUPAC |
N-(2,5-diethoxy-4-morpholin-4-ylphenyl)-2-methylsulfanylpyridine-3-carboxamide |
InChI |
InChI=1S/C21H27N3O4S/c1-4-27-18-14-17(24-9-11-26-12-10-24)19(28-5-2)13-16(18)23-20(25)15-7-6-8-22-21(15)29-3/h6-8,13-14H,4-5,9-12H2,1-3H3,(H,23,25) |
Clave InChI |
SMPONZKPSRTJGI-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=C(C=C1NC(=O)C2=C(N=CC=C2)SC)OCC)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-chloro-2-{[(3-hydroxypropyl)amino]methyl}phenoxy)-N-(4-methylphenyl)acetamide](/img/structure/B13355785.png)
![N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-3-(1H-tetraazol-1-yl)propanamide](/img/structure/B13355787.png)
![Rel-(1R,4S)-4-(tert-butyl)-2-(2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)-4,5-dihydrooxazole](/img/structure/B13355799.png)


![2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-[6-(trifluoromethyl)pyridin-3-yl]acetamide](/img/structure/B13355817.png)
![11-(2,6-difluoro-3,5-dimethoxyphenyl)-13-ethyl-5,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraen-12-one](/img/structure/B13355828.png)
![2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide](/img/structure/B13355830.png)




![Ethyl 2-acrylamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B13355860.png)
![4-[5-(1-Naphthyl)-1,3,4-oxadiazol-2-yl]morpholine](/img/structure/B13355874.png)
